

Spectroscopic Analysis of 3-Vinylphenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Vinylphenylboronic acid*

Cat. No.: B082509

[Get Quote](#)

Introduction

3-Vinylphenylboronic acid (also known as (3-ethenylphenyl)boronic acid) is a versatile bifunctional organic compound featuring both a vinyl group and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and in the synthesis of polymers and materials with specialized applications. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control. This guide provides a summary of the available spectroscopic data for **3-vinylphenylboronic acid** and outlines the general experimental protocols for its analysis.

Physicochemical Properties

Property	Value
CAS Number	15016-43-0
Molecular Formula	C ₈ H ₉ BO ₂
Molecular Weight	147.97 g/mol
Appearance	White to off-white powder or crystals

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data, including chemical shifts (δ) and coupling constants (J), for **3-vinylphenylboronic acid** are not readily available in the reviewed literature. For researchers requiring this information, it is recommended to acquire the data experimentally. General considerations for NMR analysis of arylboronic acids are provided in the experimental protocols section.

Infrared (IR) Spectroscopy

The infrared spectrum of **3-vinylphenylboronic acid** exhibits characteristic absorption bands corresponding to its functional groups. The key reported vibrational frequencies are summarized below.^[1]

Wavenumber (cm^{-1})	Assignment	Functional Group
3220	O-H stretch	Boronic acid ($-\text{B}(\text{OH})_2$)
1350	B-O stretch	Boronic acid ($-\text{B}(\text{OH})_2$)
995 and 919	C-H out-of-plane bend	Vinyl group ($-\text{CH}=\text{CH}_2$)

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **3-vinylphenylboronic acid**, such as a full mass spectrum or a detailed fragmentation pattern, is not readily available in the public domain. The theoretical molecular weight of 147.97 g/mol can be used to identify the molecular ion peak in an experimental spectrum.

Experimental Protocols

The following sections describe generalized procedures for obtaining the spectroscopic data for **3-vinylphenylboronic acid**.

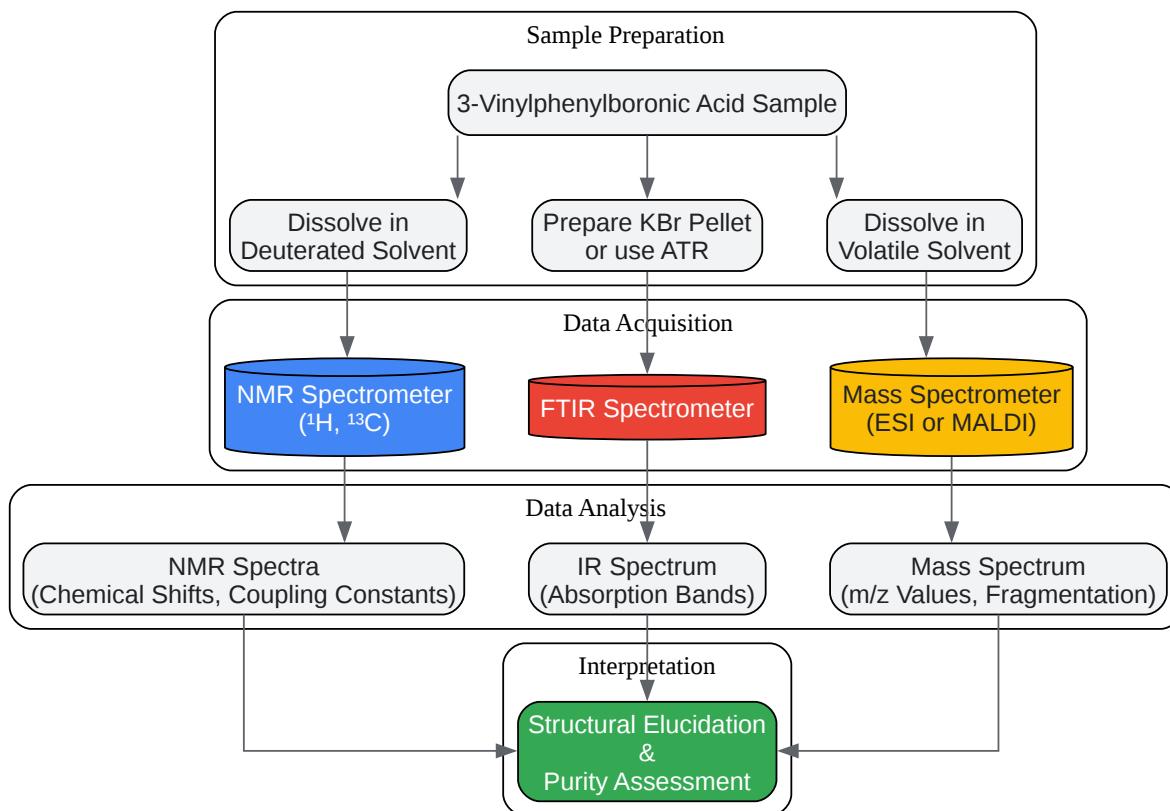
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-vinylphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d_6 , Methanol-d_4 , or CDCl_3) in a standard 5 mm NMR tube. Arylboronic acids have a tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra. The choice of

solvent can influence the equilibrium between the acid and the boroxine. The use of protic solvents like Methanol-d₄ can sometimes help in obtaining sharper signals for the monomeric species.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans and a longer relaxation delay may be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy


- Sample Preparation: As **3-vinylphenylboronic acid** is a solid, several methods can be employed:
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). The analysis can be performed in either positive or negative ion mode. In positive ion mode, adducts with protons ($[M+H]^+$) or other cations (e.g., $[M+Na]^+$) may be observed. In negative ion mode, the deprotonated molecule ($[M-H]^-$) is often detected. The formation of solvent adducts or oligomeric species can sometimes be observed with boronic acids.
 - High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, which aids in confirming the elemental composition, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer should be used.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **3-vinylphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **3-vinylphenylboronic acid**.

Caption: Chemical structure of **3-vinylphenylboronic acid** highlighting key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vdoc.pub [vdoc.pub]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Vinylphenylboronic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082509#spectroscopic-data-nmr-ir-ms-of-3-vinylphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com